9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized using green chemistry principles . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxalines can be synthesized by condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . There are also several synthetic strategies reported for the construction of quinoxaline and its derivatives .Molecular Structure Analysis
Quinoxalines belong to an important class of bicyclic aromatic heterocyclic system, also known as benzopyrazines, containing a benzene ring and a pyrazine ring .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions. For instance, bromo-substituted quinoxalines can be used as intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines .Physical And Chemical Properties Analysis
Quinoxalines are aromatic heterocycles and they occur widely in natural products and many pharmaceutical ingredients . They are known for their thermal stability, intense luminescence, and other desirable properties .Scientific Research Applications
- Researchers have investigated the electronic structures and electronic spectra of indolo[2,3-b]quinoxaline and its derivatives using computational methods like the Pariser-Parr-Pople (PPP) approach . The compound primarily exists in the 6H form, and its long-wave sππ* transition results from π charge transfer between the indole and quinoxaline fragments. In the first excited state, significant bond loosening occurs in the quinoxaline fragment.
- Quinoxaline derivatives play a crucial role in drug synthesis. For instance, the compound 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline serves as an essential intermediate in the production of the drug Erdafitinib . Erdafitinib is used in cancer therapy, particularly for treating metastatic urothelial carcinoma.
- A specific derivative, 6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline , has demonstrated potent anti-BchE (butyrylcholinesterase) inhibition with an inhibition constant value of 0.96 µM . This property is relevant in the context of neurodegenerative diseases and Alzheimer’s research.
Photophysics and Electronic Spectra
Drug Development
Anti-Acetylcholinesterase Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-bromo-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3/c1-12(2)9-10-23-17-8-7-13(20)11-14(17)18-19(23)22-16-6-4-3-5-15(16)21-18/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVZQHWPFRSLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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